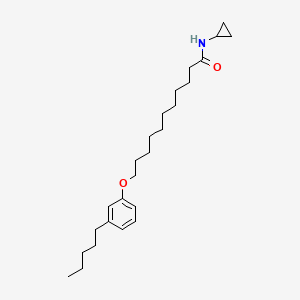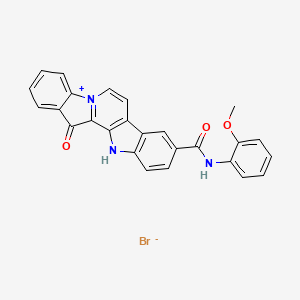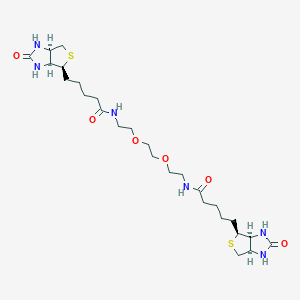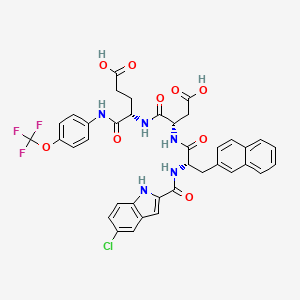
Oseltamivir-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir-d5 (hydrochloride) is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir-d5 (hydrochloride) involves the incorporation of deuterium atoms into the oseltamivir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the ester aminolysis reaction, where oseltamivir carboxamides are synthesized with amino acids .
Industrial Production Methods
Industrial production of oseltamivir-d5 (hydrochloride) typically involves the use of commercially available valienamine as a starting material. The process is designed to be rapid and economical, allowing for mass production of the compound .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into different active forms.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of oseltamivir, which can have different pharmacological properties .
Scientific Research Applications
Oseltamivir-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of oseltamivir.
Biology: Employed in biological studies to understand the mechanism of action of neuraminidase inhibitors.
Medicine: Used in clinical research to develop new antiviral therapies and improve existing treatments.
Industry: Applied in the pharmaceutical industry for the production of antiviral medications
Mechanism of Action
Oseltamivir-d5 (hydrochloride) exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d5 (hydrochloride) prevents the virus from spreading within the body, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Oseltamivir-d5 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in research and development of antiviral therapies .
Properties
Molecular Formula |
C16H29ClN2O4 |
|---|---|
Molecular Weight |
353.89 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i3D3,7D2; |
InChI Key |
OHEGLAHLLCJYPX-DPDNDPGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)




